molecular formula C24H24N2O5S B2925577 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide CAS No. 951472-41-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2925577
CAS No.: 951472-41-6
M. Wt: 452.53
InChI Key: GRAINUPMOVDHRN-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinolinone sulfonamide class, characterized by a 1,2,3,4-tetrahydroquinolin-2-one core substituted at the 1-position with a benzyl group and at the 6-position with a 2,4-dimethoxybenzenesulfonamide moiety. Key physicochemical properties include a logP of ~4.67 (indicating moderate lipophilicity) and a polar surface area of ~46.0 Ų, suggesting moderate membrane permeability . The benzyl group enhances hydrophobic interactions, while the sulfonamide and methoxy substituents contribute to hydrogen bonding and electron-donating effects, respectively.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-10-12-23(22(15-20)31-2)32(28,29)25-19-9-11-21-18(14-19)8-13-24(27)26(21)16-17-6-4-3-5-7-17/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAINUPMOVDHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications: Substituents on the Tetrahydroquinolinone Ring

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
  • Substituent : Isopentyl (branched alkyl) at the 1-position.
  • Molecular Formula : C22H28N2O5S (MW: 432.5).
  • Key Differences : Replacing benzyl with isopentyl reduces aromaticity but increases hydrophobicity (logP likely higher than 4.67). This may enhance blood-brain barrier penetration but reduce target specificity for polar binding pockets .
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide
  • Substituent : Ethyl at the 1-position, 4-isobutoxy on the sulfonamide.
  • Molecular Formula : C21H26N2O4S (MW: 402.5).
  • The isobutoxy group introduces steric hindrance and alters electronic properties compared to methoxy .
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide
  • Substituent : Benzoyl at the 1-position, 2,4-dimethyl on the sulfonamide.
  • Molecular Formula : C24H24N2O3S (MW: 420.5).
  • Key Differences : The benzoyl group introduces a ketone, increasing polarity (lower logP vs. benzyl). Methyl groups on the sulfonamide reduce hydrogen-bonding capacity compared to methoxy .

Sulfonamide Modifications: Functional Group Variations

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide
  • Substituent: 4-Fluorophenoxyacetamide instead of sulfonamide.
  • Molecular Formula : C24H21FN2O3 (MW: 404.44).
  • Key Differences: Replacement of sulfonamide with acetamide eliminates the sulfonyl group’s strong hydrogen-bond acceptor capacity.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide
  • Substituent : 3-Chlorobenzenesulfonamide.
  • Molecular Formula : C23H20ClN2O3S (MW: ~439.9, inferred).
  • Higher logP (estimated ~5.0) may reduce solubility .

Research Findings and Implications

  • Protein Binding : Crystal structures of analogous sulfonamides (e.g., compound 3b in ) reveal that the sulfonyl oxygen forms hydrogen bonds with lysine residues in TRIM24, suggesting a conserved binding mechanism. The benzyl group in the target compound may occupy a hydrophobic subpocket .
  • Metabolic Stability : Fluorine or chlorine substituents (as in and ) improve resistance to oxidative metabolism but may increase toxicity risks.
  • Synthetic Accessibility : The target compound’s achirality (unlike chiral analogues in ) simplifies synthesis and scale-up .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydroquinoline core, a benzyl group, and a sulfonamide moiety. The presence of methoxy groups at the 2 and 4 positions of the benzene ring enhances its solubility and bioavailability. The following table summarizes key structural features:

Compound Name Molecular Formula Molecular Weight Key Functional Groups
This compoundC23H26N2O4S426.53 g/molTetrahydroquinoline, Benzyl, Sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites. For example, it may inhibit kinases by competing with adenosine triphosphate (ATP) for binding, disrupting critical cellular signaling pathways.
  • Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been evaluated for its activity against MCF-7 (a breast cancer cell line) and MDA-MB-468 (triple-negative breast cancer) cells. The compound demonstrated growth inhibitory activity with GI50 values below 20 µM in these cell lines .

Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of several compounds similar to this compound against breast cancer cell lines:

Compound Cell Line GI50 Value (µM)
Reference Compound 1MDA-MB-4685.2
N-(1-benzyl...MDA-MB-468<10
N-(1-benzyl...MCF-719.3

The results indicated that the presence of specific substituents on the benzyl group significantly influenced the compound's cytotoxicity .

Mechanism Exploration

Further investigations into the mechanism of action revealed that the compound may also induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. These findings suggest potential applications in cancer therapy and warrant further exploration into its pharmacological properties .

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